molecular formula C25H22ClN3O8 B2696368 2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 449766-01-2

2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2696368
CAS No.: 449766-01-2
M. Wt: 527.91
InChI Key: RMWGTUBYDWHNAB-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline (CAS 449766-01-2) is a synthetic tetrahydroisoquinoline derivative of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C25H22ClN3O8 and a molecular weight of 527.9105 g/mol, this compound is part of a class of molecules investigated for their subunit-selective potentiation of NMDA receptors . Research indicates that structurally related tetrahydroisoquinolines can act as positive allosteric modulators, selectively enhancing the function of NMDA receptor subtypes containing the GluN2C or GluN2D subunits, with some analogs demonstrating potency in the nanomolar range . This subunit selectivity is crucial for probing the distinct roles of NMDA receptors in processes like learning, memory, and synaptic plasticity, and their implicated dysfunction in various neurological disorders . Furthermore, other studies on related dihydroisoquinoline compounds suggest additional research potential in modulating smooth muscle contractility through interactions with muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, as well as affecting calcium currents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O8/c1-35-23-12-15-9-10-27(25(30)16-3-8-20(26)21(11-16)29(33)34)22(19(15)13-24(23)36-2)14-37-18-6-4-17(5-7-18)28(31)32/h3-8,11-13,22H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWGTUBYDWHNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClN2O3
  • Molecular Weight : 316.74 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a tetrahydroisoquinoline core substituted with various functional groups that contribute to its biological properties.

Antibacterial Activity

Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, comparable to standard antibiotics like ceftriaxone .
Bacterial StrainMIC (µg/mL)Inhibition Zone Diameter (mm)
E. faecalis4029
P. aeruginosa4524
K. pneumoniae5030
S. typhi5019

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Viability : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antiproliferative effects .

Mechanism of Action :
The compound may induce apoptosis and cell cycle arrest at the S phase, as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells compared to controls .

Anti-inflammatory Activity

Studies highlighted the anti-inflammatory potential of this compound:

  • Cytokine Inhibition : At a concentration of 10 µg/mL, the compound inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 78% and 89%, respectively, surpassing the efficacy of standard anti-inflammatory drugs like dexamethasone .

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by Roxana et al. synthesized various tetrahydroisoquinoline derivatives and evaluated their antibacterial activity against clinical isolates. The results indicated that compounds with similar structural motifs exhibited enhanced antibacterial properties compared to traditional antibiotics .
  • Anticancer Research :
    A research article published in a pharmacology journal reported on the cytotoxic effects of tetrahydroisoquinoline derivatives against MCF-7 cells. The study concluded that these compounds could be promising candidates for developing new anticancer agents due to their ability to disrupt cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The tetrahydroisoquinoline scaffold is highly versatile, with modifications to substituents influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
Compound Name Substituent Variations Molecular Weight Key Properties/Applications References
Target Compound 2-(4-Chloro-3-nitrobenzoyl), 1-[(4-nitrophenoxy)methyl] Not Provided Hypothesized neuroactivity due to nitro groups and aromatic electron-withdrawing substituents
2-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline 2-(4-Chlorobenzoyl), 1-[(4-methoxyphenoxy)methyl] 467.94 g/mol Commercial availability for research; methoxy groups may enhance solubility
6,7-Dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline 1-(4-Nitrophenyl), no benzoyl group Not Provided Studied as a precursor in palladium-catalyzed carbonylation reactions
2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 2-Chloro, no aromatic acyl or phenoxy groups Not Provided Simplified analogue; scalable synthesis via sodium hypochlorite oxidation
(E)-6,7-Dimethoxy-1-(4-nitrostyryl)-1,2,3,4-tetrahydroisoquinoline 1-(4-Nitrostyryl), styrene linkage instead of phenoxymethyl Calculated ~353 g/mol NMDA receptor ligand with subtype selectivity (α = -6.3 mg affinity)
Key Observations :
  • Synthetic Accessibility : Derivatives lacking complex acyl groups (e.g., 2-Chloro-6,7-dimethoxy-THIQ) are more synthetically tractable, as demonstrated by scalable hypochlorite-mediated methods .
  • Biological Activity: Styryl-linked analogues (e.g., ) show measurable receptor binding, suggesting that the target compound’s nitrophenoxy group may require optimization for improved pharmacokinetics .

Q & A

Q. What are the key structural features of 2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline, and how do they influence reactivity?

Answer: The compound’s core is a tetrahydroisoquinoline scaffold fused with a piperidine-like ring. Critical substituents include:

  • A 4-chloro-3-nitrobenzoyl group at position 2, contributing electron-withdrawing effects and steric bulk.
  • 6,7-Dimethoxy groups enhancing solubility and modulating electronic properties.
  • A 4-nitrophenoxymethyl moiety at position 1, introducing redox-sensitive nitro groups and steric constraints.
    Methodological characterization involves NMR spectroscopy (e.g., 1^1H/13^13C for substituent mapping) and X-ray crystallography to resolve spatial arrangements affecting reactivity .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Key parameters include:

  • Stepwise coupling : Isolate intermediates (e.g., tetrahydroisoquinoline core) before introducing nitro/chloro groups to minimize side reactions .
  • Catalytic conditions : Use Pd-mediated cross-coupling for aryl ether formation (e.g., 4-nitrophenoxymethyl group) to enhance regioselectivity .
  • Temperature control : Maintain <50°C during nitrobenzoylation to prevent decomposition .
    Monitor progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in nucleophilic aromatic substitution (NAS) or redox-driven transformations?

Answer: The nitro groups (electron-deficient aryl rings) enable NAS at the 3-nitro position under basic conditions (e.g., K2_2CO3_3/DMF). The chloro substituent acts as a leaving group, while methoxy groups stabilize transition states via resonance. Redox activity arises from the nitro-to-amine reduction (e.g., using H2_2/Pd-C), which alters electronic properties and bioactivity . Advanced mechanistic studies require DFT calculations (e.g., Gaussian09) to model transition states and cyclic voltammetry to assess redox potentials .

Q. How can analytical techniques resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in IC50_{50} values or target selectivity may stem from:

  • Impurity profiles : Use HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to quantify byproducts interfering with assays .
  • Assay conditions : Validate cell viability (MTT assay) under controlled O2_2 levels, as nitro groups may exhibit hypoxia-selective toxicity .
  • Structural analogs : Compare SAR using derivatives (e.g., replacing 4-nitrophenoxy with methoxy) to isolate pharmacophore contributions .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Model binding to enzymes (e.g., kinases) using crystal structures (PDB ID: 73B) . Refine with MM-GBSA to estimate binding free energies.
  • QSAR models : Train on analogs with known bioactivity (e.g., tetrahydroisoquinoline derivatives) using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers mitigate challenges in synthesizing derivatives with sensitive functional groups (e.g., nitro or chloro)?

Answer:

  • Protecting groups : Temporarily mask the nitro group (e.g., Boc-protection) during alkylation steps to prevent reduction .
  • Low-temperature lithiation : Use LDA (-78°C) for directed ortho-metalation of chloro-substituted aryl rings .
  • Microwave-assisted synthesis : Accelerate coupling reactions (e.g., Suzuki-Miyaura) to reduce side-product formation .

Methodological and Data Analysis Questions

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose to 0.1M HCl/NaOH (25–60°C) for 24–72h. Monitor via HPLC-UV (λ=254 nm) for degradation products .
  • Accelerated stability testing : Store solid samples at 40°C/75% RH for 4 weeks. Analyze crystallinity changes via PXRD and hygroscopicity via TGA .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., dimethoxy groups at 6,7-positions) and confirm coupling networks .
  • Dynamic NMR : Heat samples (50–80°C) to coalesce split peaks caused by restricted rotation (e.g., nitrobenzoyl group) .

Q. How can researchers design SAR studies to explore the impact of substituent modifications on bioactivity?

Answer:

  • Bioisosteric replacement : Swap 4-nitrophenoxy with trifluoromethoxy to assess electron-withdrawing effects .
  • Fragment-based design : Synthesize truncated analogs (e.g., remove tetrahydroisoquinoline core) to identify minimal pharmacophores .

Theoretical and Framework Questions

Q. What theoretical frameworks guide the interpretation of this compound’s mechanism of action in biological systems?

Answer:

  • Ligand-target kinetics : Apply the two-state model to distinguish binding (kon_{on}/koff_{off}) vs. functional inhibition .
  • Systems pharmacology : Integrate omics data (e.g., transcriptomics) to map off-target effects using pathway enrichment tools (e.g., KEGG) .

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